Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)-
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Overview
Description
DL-Ascofuranone is a synthetic compound known for its significant biological activities, including antitumor and antitrypanosomal properties. It is a derivative of ascofuranone, a natural antibiotic produced by various ascomycete fungi, such as Acremonium sclerotigenum . The compound has garnered attention for its potential therapeutic applications, particularly in treating diseases like African trypanosomiasis and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-ascofuranone involves a convergent strategy that includes the preparation of a terpenoid side chain with a furanone moiety, coupling this side chain with a protected phenol derivative, and subsequent deprotection to regenerate the hydroxyl groups . A short and efficient total synthesis of DL-ascofuranone has been achieved in seven steps starting from geranyl acetate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for scaling up production. The key steps involve the preparation of intermediates and their coupling under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and cyclized analogs of DL-ascofuranone, which have been found to inhibit the growth of P388 leukemia cells .
Scientific Research Applications
DL-Ascofuranone has a wide range of scientific research applications:
Mechanism of Action
DL-Ascofuranone exerts its effects through multiple mechanisms:
Antitumor Activity: It induces cell cycle arrest, inhibits mitochondrial respiration, and suppresses angiogenesis.
Antitrypanosomal Activity: The compound inhibits the Trypanosoma brucei alternative oxidase, disrupting the parasite’s energy production and leading to its death.
Molecular Targets and Pathways: DL-Ascofuranone targets the mTOR complex 1 signaling pathway, affecting cell migration, invasion, and actin cytoskeleton organization.
Comparison with Similar Compounds
Ascochlorin: Another natural product with similar biological activities, including antitumor and antitrypanosomal properties.
Ilicicolin A: A compound with a similar structure and biosynthetic pathway, known for its antifungal and antitumor activities.
Uniqueness: DL-Ascofuranone stands out due to its potent inhibition of the Trypanosoma brucei alternative oxidase and its ability to induce cell cycle arrest in cancer cells. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic development .
Properties
CAS No. |
86832-77-1 |
---|---|
Molecular Formula |
C23H29ClO5 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-chloro-3-[(2E,6E)-7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+ |
InChI Key |
VGYPZLGWVQQOST-UAUIHIKDSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/C2CC(=O)C(O2)(C)C)O)C=O |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O |
Origin of Product |
United States |
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